molecular formula C11H12ClN3O3 B3142184 Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate CAS No. 500011-88-1

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

Cat. No. B3142184
M. Wt: 269.68 g/mol
InChI Key: GWGIBEMOOVJUPI-UHFFFAOYSA-N
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Patent
US09113630B2

Procedure details

A 2-L four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, reflux condenser, and nitrogen inlet was charged with absolute ethanol (250 mL) and an ethanolic solution of sodium ethoxide (21%, 190 mL, 0.504 mol). The mixture was heated to reflux at about 83° C. It was then treated with 3-chloro-2(1H)-pyridinone hydrazone (68.0 g, 0.474 mol). The mixture was re-heated to reflux over a period of 5 minutes. The yellow slurry was then treated dropwise with diethyl maleate (88.0 mL, 0.544 mol) over a period of 5 minutes. The reflux rate increased markedly during the addition. By the end of the addition all of the starting material had dissolved. The resulting orange-red solution was held at reflux for 10 minutes. After being cooled to 65° C. the reaction mixture was treated with glacial acetic acid (50.0 mL, 0.873 mol). A precipitate formed. The mixture was diluted with water (650 mL), causing the precipitate to dissolve. The orange solution was cooled in an ice bath. Product began to precipitate at 28° C. The slurry was held at about 2° C. for 2 hours. The product was isolated via filtration, washed with aqueous ethanol (40%, 3×50 mL), and then air-dried on the filter for about 1 hour. The title product compound was obtained as a highly crystalline, light orange powder (70.3 g, 55% yield). No significant impurities were observed by 1H NMR.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
650 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Cl:5][C:6]1[C:7](=[N:12][NH2:13])[NH:8][CH:9]=[CH:10][CH:11]=1.[C:14](OCC)(=[O:22])/[CH:15]=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(O)(=O)C>O.C(O)C>[Cl:5][C:6]1[C:7]([N:12]2[CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:15][C:14](=[O:22])[NH:13]2)=[N:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
190 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
68 g
Type
reactant
Smiles
ClC=1C(NC=CC1)=NN
Step Three
Name
Quantity
88 mL
Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
650 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L four-necked flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was re-heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a period of 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reflux rate increased markedly during the addition
ADDITION
Type
ADDITION
Details
By the end of the addition all of the starting material
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to 65° C. the reaction mixture
CUSTOM
Type
CUSTOM
Details
A precipitate formed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
The orange solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to precipitate at 28° C
CUSTOM
Type
CUSTOM
Details
The product was isolated via filtration
WASH
Type
WASH
Details
washed with aqueous ethanol (40%, 3×50 mL)
CUSTOM
Type
CUSTOM
Details
air-dried on the
FILTRATION
Type
FILTRATION
Details
filter for about 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OCC)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.